Ethyl 1-ethyl-6-({4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorobenzoyl group, and a tetrahydropyrimidine ring with various functional groups
Preparation Methods
The synthesis of ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved through a multi-step process involving several key reactions:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorobenzoyl Group: The piperazine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base to introduce the fluorobenzoyl group.
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is formed by reacting an appropriate β-keto ester with urea or thiourea under acidic or basic conditions.
Coupling of the Two Rings: The final step involves coupling the piperazine and tetrahydropyrimidine rings through a suitable linker, such as a methylene group, under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s structural similarity to biologically active molecules makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Its unique structure may be explored for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound’s effects may be mediated through pathways related to inflammation, cell proliferation, or apoptosis. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: This compound shares a similar tetrahydropyrimidine core but lacks the piperazine and fluorobenzoyl groups, which may result in different biological activities and properties.
ETHYL 6-METHYL-2-OXO-4-(3-(2,4,5-TRIFLUOROBENZAMIDO)PHENYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: This compound has a trifluorobenzamido group instead of the fluorobenzoyl group, which may affect its chemical reactivity and biological interactions.
The uniqueness of ETHYL 1-ETHYL-6-{[4-(2-FLUOROBENZOYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31FN4O4 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-[[4-(2-fluorobenzoyl)piperazin-1-yl]methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H31FN4O4/c1-3-32-22(18-30-14-16-31(17-15-30)25(33)20-12-8-9-13-21(20)28)23(26(34)36-4-2)24(29-27(32)35)19-10-6-5-7-11-19/h5-13,24H,3-4,14-18H2,1-2H3,(H,29,35) |
InChI Key |
ZBHONEJHHKSWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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